molecular formula C18H13BrClNO3S B3678371 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3678371
M. Wt: 438.7 g/mol
InChI Key: SBZHVFHHVOTZIE-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act as a PPARγ agonist, which regulates glucose and lipid metabolism. 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animal models. It has also been shown to reduce inflammation and oxidative stress in various cell lines. Additionally, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments, including its high purity and yield, as well as its ability to exhibit multiple biological activities. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.

Future Directions

There are several potential future directions for the research on 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, the development of new synthetic methods for 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione and its derivatives could lead to more potent and effective compounds. Further investigation into the antifungal activity of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione could also lead to its use as a treatment for fungal infections. Overall, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione shows great promise as a therapeutic agent, and further research in this area is warranted.
In conclusion, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various studies. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has been found to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Although there are some limitations for laboratory experiments, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has several potential future directions for research, including the development of new synthetic methods and the investigation of its antifungal activity.

Scientific Research Applications

5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have investigated the potential use of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent in the treatment of these diseases. 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has also shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO3S/c1-24-15-7-4-13(19)8-12(15)9-16-17(22)21(18(23)25-16)10-11-2-5-14(20)6-3-11/h2-9H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZHVFHHVOTZIE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

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